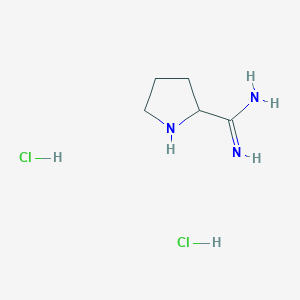

Pyrrolidine-2-carboximidamide dihydrochloride

Description

Properties

IUPAC Name |

pyrrolidine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.2ClH/c6-5(7)4-2-1-3-8-4;;/h4,8H,1-3H2,(H3,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJQXXLHUKKMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carboximidamide dihydrochloride can be synthesized through the reaction of pyrrolidine with cyanamide in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2-carboximidamide dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrrolidine derivatives, including pyrrolidine-2-carboximidamide dihydrochloride, have been extensively studied for their potential in drug discovery. Notable applications include:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Compounds derived from pyrrolidine structures have been developed as selective inhibitors of nNOS, which is implicated in various neurological disorders. These inhibitors show promise in preclinical models for conditions such as stroke and neurodegenerative diseases .

- Dual Activity on Voltage-Gated Calcium Channels and Opioid Receptors : Research indicates that this compound exhibits dual activity on the α2δ subunit of voltage-gated calcium channels (VGCC) and the μ-opioid receptor (MOR). This dual mechanism suggests potential applications in pain management therapies .

- Bioactive Molecules : Pyrrolidine derivatives have been incorporated into bioactive molecules that target specific receptors, such as peroxisome proliferator-activated receptors (PPARs). These compounds have shown efficacy in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes .

Polymer Development

The compound is also significant in the field of materials science, particularly in developing novel polymers:

- Renewable Thermosetting Resins : Pyrrolidine-based building blocks are being investigated for their use in synthesizing bio-based thermosetting resins. These resins exhibit enhanced curing rates and mechanical performance compared to traditional materials. The study emphasizes the importance of green chemistry principles during the synthesis process .

- Adhesive Applications : The potential of pyrrolidine-derived resins as adhesives has been explored, highlighting their favorable adhesion properties to various substrates, including metals and PLA (polylactic acid). This opens avenues for environmentally friendly adhesive formulations that can be recycled or degraded enzymatically at the end of their life cycle .

Case Study 1: nNOS Inhibitors

A series of pyrrolidine derivatives were synthesized and tested for their inhibitory activity against nNOS. The results indicated that certain modifications to the pyrrolidine ring significantly enhanced selectivity and potency, making them promising candidates for further development in treating neurodegenerative disorders .

Case Study 2: Bioactive PPAR Agonists

Research conducted on pyrrolidine-3-carboxylic acid derivatives demonstrated their ability to act as dual agonists for PPARα and PPARγ. These compounds showed low nanomolar EC50 values in reducing fasting glucose levels in diabetic models, indicating their therapeutic potential in metabolic diseases .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | nNOS inhibitors for neurological disorders | Selective inhibition with promising preclinical results |

| Pain Management | Dual activity on VGCC and MOR | Potential for effective pain relief therapies |

| Polymer Science | Development of renewable thermosetting resins | Enhanced curing rates and mechanical performance; environmentally friendly properties |

| Adhesives | Use of pyrrolidine-derived resins as adhesives | Excellent adhesion to metals and PLA; potential for recycling |

Mechanism of Action

The mechanism of action of pyrrolidine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(S)-1-(4-Dodecylbenzoyl)pyrrolidine-2-carboximidamide Hydrochloride

- Core Structure : Pyrrolidine with a 4-dodecylbenzoyl substituent and carboximidamide group.

- Key Properties :

- Applications : Investigated for anticancer therapeutics, contrasting with the unmodified this compound, which lacks the lipophilic dodecylbenzoyl group and associated kinase specificity.

(2S,4R)-4-Hydroxy-pyrrolidine-2-carboximidamide Derivatives

- Core Structure : Pyrrolidine with hydroxyl and bulky benzyl substituents (e.g., 4-(4-methylthiazol-5-yl)benzyl group) .

- Key Properties :

- Bioactivity : Designed for targeted kinase inhibition (e.g., in oncology).

- Structural Impact : Hydroxyl and aromatic groups enhance binding affinity to kinase active sites, unlike the simpler dihydrochloride salt.

Heterocyclic Carboximidamides with Different Cores

Pyridine-2-carboximidamidate Chloride Monohydrate

- Core Structure : Pyridine ring with carboximidamide group.

- Key Properties: Antibacterial Activity: Demonstrates potent antibacterial effects due to planar pyridine ring facilitating DNA intercalation . Crystallography: Nonplanar C(NH₂)₂ groups in crystal structure, contrasting with pyrrolidine’s conformational flexibility .

- Applications : Coordination chemistry and antimicrobial research, diverging from pyrrolidine derivatives’ focus on kinase modulation.

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

- Core Structure : Six-membered piperidine ring with pyrimidinyl substituent.

- Key Properties :

Dihydrochloride Salts with Non-Carboximidamide Functional Groups

DAPI (4',6-Diamidino-2-phenylindole) Dihydrochloride

- Core Structure: Indole with diamidino groups.

- Key Properties :

- Applications : Nucleic acid staining in microscopy, unrelated to pyrrolidine-based compounds’ enzymatic inhibition roles.

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride

- Core Structure: Pseudothiourea with dimethylaminoethyl group.

- Regulatory Status : Severely restricted due to sensitizing properties .

- Contrast : this compound lacks such restrictions, highlighting its safer profile for research use .

Data Table: Key Comparative Properties

Biological Activity

Pyrrolidine-2-carboximidamide dihydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications, supported by case studies and research findings.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives are known for their versatility in drug discovery, often serving as scaffolds for various bioactive compounds. The unique structural features of pyrrolidine allow for modifications that enhance biological activity against multiple targets, including cancer cells and microbial pathogens .

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, particularly in targeting specific cancer cell lines. For instance, compounds derived from pyrrolidine have shown significant cytotoxic effects against human lung adenocarcinoma (A549) cells. The effectiveness of these compounds often correlates with their structural variations:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 21 | 0.011 | A549 |

| Compound 20 | 0.024 | A549 |

| Cisplatin | 10.0 | A549 |

These results indicate that certain substitutions on the pyrrolidine ring can enhance potency while minimizing toxicity to non-cancerous cells .

2. Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The presence of specific functional groups within the pyrrolidine framework has been linked to increased efficacy against Gram-positive pathogens:

The ability of these compounds to inhibit bacterial growth suggests their potential as lead candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrrolidine ring significantly influence biological activity. Factors such as steric hindrance, electronic effects, and conformational flexibility play crucial roles in determining the interaction between the compound and its biological targets .

For example:

- Cis-4-CF3 substituents on the pyrrolidine scaffold enhance agonistic activity towards G protein-coupled receptors.

- Amino group variations affect cytotoxicity profiles, with free amino groups generally leading to higher anticancer activities compared to acetylamino derivatives .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of pyrrolidine derivatives:

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrrolidine derivatives for their anticancer properties using MTT assays on A549 cells. The results showed that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced efficacy and selectivity .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial activity of pyrrolidine derivatives against resistant S. aureus strains. The study found that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics, highlighting their potential role in overcoming resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.